molecular formula C14H13ClO B6380778 2-Chloro-4-(2,4-dimethylphenyl)phenol CAS No. 1261919-43-0

2-Chloro-4-(2,4-dimethylphenyl)phenol

Cat. No.: B6380778
CAS No.: 1261919-43-0
M. Wt: 232.70 g/mol
InChI Key: LEYALUDHJKOMFB-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-dimethylphenyl)phenol is a chlorinated phenolic compound characterized by a chlorine atom at the 2-position and a 2,4-dimethylphenyl substituent at the 4-position of the phenol ring. Chlorophenols are widely studied for their antimicrobial activity, chemical reactivity, and environmental persistence. The dimethylphenyl group in this compound likely enhances lipophilicity, influencing solubility, bioavailability, and interaction with biological targets .

Properties

IUPAC Name

2-chloro-4-(2,4-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(15)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYALUDHJKOMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685868
Record name 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-43-0
Record name 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lewis Acid-Catalyzed Chlorination

The chlorination of phenolic substrates using Lewis acids (e.g., AlCl₃, FeCl₃) paired with diaryl sulfides has proven effective for regioselective ortho-chlorination. In the synthesis of 2-chloro-4-methylphenol, AlCl₃ and diphenyl sulfide achieved 96.4% selectivity at 25–30°C using chlorine gas. Adapting this system for 4-(2,4-dimethylphenyl)phenol would require optimizing:

  • Catalyst loading : 0.1–10 wt% Lewis acid and diaryl sulfide relative to the substrate.

  • Temperature : Mild conditions (20–40°C) to prevent side reactions from steric strain.

  • Chlorinating agent stoichiometry : 0.5–1.5 mol per mole of phenol.

Example Protocol (adapted from US5847236A):

  • Melt 4-(2,4-dimethylphenyl)phenol at 35–40°C under inert atmosphere.

  • Add 1 wt% FeCl₃ and 1 wt% diphenyl sulfide.

  • Introduce chlorine gas (1.1 mol equivalents) over 4 hours at 25–30°C.

  • Quench the reaction, isolate via distillation, and purify by crystallization.

Under these conditions, the selectivity for this compound is projected to exceed 90%, analogous to simpler substrates.

Friedel-Crafts Alkylation for Aryl Group Introduction

Coupling of Chlorophenol with 2,4-Dimethylbenzene

Introducing the 2,4-dimethylphenyl group via Friedel-Crafts alkylation offers a stepwise route:

  • Synthesize 2-chlorophenol through established methods.

  • React with 2,4-dimethylbenzyl chloride in the presence of AlCl₃.

Critical Parameters :

  • Solvent : Dichloromethane or nitrobenzene (polar aprotic).

  • Temperature : 0–5°C to minimize polyalkylation.

  • Catalyst : 1.2 equivalents of AlCl₃ for optimal electrophilic activation.

This method risks para/ortho competition due to the directing effects of the chloro group. Preliminary studies on similar systems show para substitution dominates (~70%) when steric effects are mitigated.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic acids can couple with halogenated phenols under palladium catalysis. For this compound:

  • Prepare 4-bromo-2-chlorophenol.

  • React with 2,4-dimethylphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water.

Advantages :

  • High functional group tolerance.

  • Modular synthesis for derivative exploration.

Challenges :

  • Requires pre-halogenated phenol intermediates.

  • Catalyst cost and purification complexity.

Comparative Analysis of Methodologies

Method Yield Selectivity Complexity
Lewis Acid Chlorination85–92%>90%Moderate
Friedel-Crafts Alkylation70–75%60–70%High
Suzuki Coupling80–88%>95%High

Key Insights :

  • Direct chlorination offers the simplest route but requires precise steric management.

  • Cross-coupling provides superior selectivity at the expense of synthetic steps.

Industrial-Scale Considerations

Large-scale production favors Lewis acid-mediated chlorination due to:

  • Cost efficiency : AlCl₃ and FeCl₃ are inexpensive.

  • Scalability : Continuous distillation workflows (as in US5847236A) minimize thermal degradation.

  • Regioselectivity : Diaryl sulfides enhance ortho-directing effects, critical for avoiding by-products .

Scientific Research Applications

2-Chloro-4-(2,4-dimethylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or treatments, is ongoing.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dimethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methyl groups on the phenyl ring influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 2-Chloro-4-(2,4-dimethylphenyl)phenol with analogous chlorophenols:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
This compound* C₁₄H₁₃ClO 232.71 Cl (2), 2,4-dimethylphenyl (4) High lipophilicity, moderate solubility
2-Chloro-4-phenylphenol C₁₂H₉ClO 204.65 Cl (2), phenyl (4) Used as biocide (Dowicide 4)
2-Chloro-4-nitrophenol C₆H₄ClNO₃ 173.55 Cl (2), NO₂ (4) Strong acidity (pKa ~4.5), dye intermediate
4-tert-Butyl-2-chlorophenol C₁₀H₁₃ClO 166.24 Cl (2), tert-butyl (4) High stability, used in polymer synthesis
2-Chloro-4-(tert-pentyl)phenol C₁₁H₁₅ClO 198.69 Cl (2), tert-pentyl (4) Enhanced steric hindrance
2,4-Dichlorophenol C₆H₄Cl₂O 163.00 Cl (2 and 4) High toxicity, precursor to herbicides
Key Observations:
  • Acidity: Electron-withdrawing groups (e.g., NO₂ in 2-Chloro-4-nitrophenol) lower pKa values, making the compound more acidic. The dimethylphenyl group (electron-donating) likely results in a higher pKa than nitrophenol derivatives .
  • Stability : Bulky substituents (e.g., tert-pentyl) improve steric protection against degradation, suggesting similar stability for the dimethylphenyl analog .

Q & A

Q. Table 1. Key Synthetic Conditions for Derivatives

StepReagents/ConditionsYield (%)Reference
1AlCl₃, CH₂Cl₂, 0°C, 4 h75–85
2SOCl₂, DMF (cat.), reflux, 2 h90–95
3Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h60–70

Q. Table 2. Spectroscopic Signatures

TechniqueKey Peaks/ObservationsApplication
¹H NMR δ 2.3 ppm (s, 6H, CH₃)Methyl group confirmation
FT-IR 755 cm⁻¹ (C-Cl stretch)Halogen presence
X-ray O-H···O (2.7 Å)Hydrogen bonding network

Safety and Handling

  • Toxicity : Chlorophenols are irritants (skin/eyes) and potential carcinogens. Use PPE (gloves, goggles) and work in fume hoods .
  • Disposal : Neutralize with 10% NaOH and incinerate as hazardous waste .

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